(3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride

Description

Molecular Architecture and Stereochemical Considerations

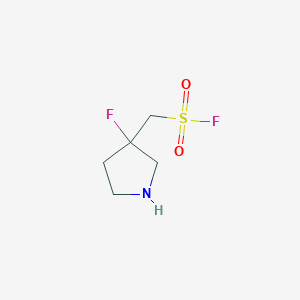

The molecular architecture of (3-fluoropyrrolidin-3-yl)methanesulfonyl fluoride is defined by its C₅H₁₀FNO₂S formula, as confirmed by PubChem records. The SMILES notation C1CNCC1CS(=O)(=O)F delineates a pyrrolidine ring (five-membered nitrogen-containing cycle) with a fluorine atom at the 3-position and a methanesulfonyl fluoride (-SO₂F) group attached to the same carbon. The InChIKey LQMPKSIEBSQAHM-UHFFFAOYSA-N further specifies the connectivity and stereoelectronic environment.

Key Structural Features:

- Pyrrolidine Core : The saturated five-membered ring adopts a puckered conformation, with the fluorine atom introducing steric and electronic perturbations.

- Sulfonyl Fluoride Group : The -SO₂F moiety exhibits trigonal planar geometry at sulfur, with strong electron-withdrawing effects influencing adjacent bonds.

- Stereochemical Complexity : While explicit stereochemical data for this specific compound remains unreported, analogous 3-fluoropyrrolidine derivatives demonstrate axial-equatorial fluorine orientation preferences governed by hyperconjugation and steric factors.

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀FNO₂S | |

| SMILES | C1CNCC1CS(=O)(=O)F | |

| InChIKey | LQMPKSIEBSQAHM-UHFFFAOYSA-N | |

| Predicted CCS (Ų)* | 132.4 ([M+H]+) |

*Collision cross-section data suggests a compact conformation in gas-phase analyses.

Conformational Dynamics in Pyrrolidine-Fluorine Systems

Fluorination at the 3-position induces significant conformational biases in pyrrolidine systems. Quantum-chemical analyses of related compounds reveal two dominant effects:

- Anomeric Effect : n→σ* hyperconjugation between the nitrogen lone pair and the C-F σ* orbital stabilizes conformations where fluorine occupies an axial position relative to the nitrogen.

- Gauche Effect : F-C-C-N dihedral angles prefer ~60° arrangements due to stereoelectronic interactions, as observed in 3-fluoropyrrolidinium cations.

For this compound, these effects compete with steric demands from the sulfonyl fluoride group. Density functional theory (DFT) studies on analogous systems (B3LYP-D3BJ/6-311++G** level) predict:

- A twist-boat pyrrolidine conformation minimizes non-bonded repulsions between fluorine and sulfonyl oxygen atoms.

- The sulfonyl fluoride group adopts a pseudo-equatorial orientation to avoid 1,3-diaxial interactions.

Table 2: Conformational Energy Differences in Model Systems

| System | ΔE (kcal/mol) | Dominant Effect | Source |

|---|---|---|---|

| 3-Fluoropyrrolidine | 0.8–1.6 | Gauche > Anomeric | |

| 3-Fluoropyrrolidinium | 2.1 | Electrostatic Gauche | |

| Sulfonyl Derivatives | 1.9–3.4 | Steric > Electronic |

Synthetic studies on fluorinated KOR agonists demonstrate that fluorine substitution enhances receptor binding affinity by 0.5–1.5 log units compared to hydroxylated analogs, attributable to optimized conformational profiles.

X-ray Crystallographic Characterization of Sulfonyl Fluoride Derivatives

While X-ray diffraction data for this compound remains unpublished, crystallographic studies of related sulfonyl fluorides provide structural benchmarks:

- Bond Lengths : S=O (1.43–1.45 Å), S-F (1.58–1.62 Å).

- Dihedral Angles : C-SO₂F groups typically adopt ±85–95° rotations relative to aromatic planes in aryl sulfonyl fluorides.

In fluoropyrrolidine systems, crystallography reveals:

- Pyrrolidine Puckering : Endo pucker amplitudes (Δ = 0.2–0.4 Å) with fluorine in pseudoaxial positions.

- Intramolecular Contacts : F···H-N distances of 2.3–2.5 Å suggest weak hydrogen bonding in solid-state conformers.

Table 3: Comparative Crystallographic Parameters

| Parameter | Sulfonyl Fluorides | Fluoropyrrolidines | Source |

|---|---|---|---|

| S-F Bond Length (Å) | 1.59 ± 0.02 | — | |

| C-F Bond Length (Å) | — | 1.39 ± 0.01 | |

| Ring Puckering (Δ, Å) | — | 0.32 ± 0.07 |

The absence of crystallographic data for this specific compound highlights a critical research gap. Future studies should prioritize single-crystal analyses to resolve stereochemical uncertainties and validate computational models.

Structure

3D Structure

Properties

Molecular Formula |

C5H9F2NO2S |

|---|---|

Molecular Weight |

185.19 g/mol |

IUPAC Name |

(3-fluoropyrrolidin-3-yl)methanesulfonyl fluoride |

InChI |

InChI=1S/C5H9F2NO2S/c6-5(1-2-8-3-5)4-11(7,9)10/h8H,1-4H2 |

InChI Key |

WFRSBUMHNNHUSL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(CS(=O)(=O)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride typically involves the fluorination of pyrrolidine derivatives followed by the introduction of the methanesulfonyl fluoride group. One common method includes the reaction of 3-fluoropyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides or sulfides.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Nucleophilic substitution: Formation of sulfonamides, sulfonates, and sulfonyl azides.

Oxidation: Production of sulfonic acids and sulfonyl chlorides.

Reduction: Generation of sulfonamides and sulfides.

Scientific Research Applications

(3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: Fluorine’s electronegativity enhances the electrophilicity of the sulfur center, similar to trifluoromethanesulfonyl chloride’s electron-withdrawing CF₃ group. However, the chloride in the latter is a better leaving group than fluoride, making it more reactive in non-SuFEx contexts.

- Heterocyclic vs.

Reactivity in SuFEx Chemistry

Methanesulfonyl fluoride (CAS: 558-25-8) is a benchmark SuFEx reagent due to its simplicity and high reactivity with primary amines. In contrast, the fluoropyrrolidine derivative’s steric bulk may reduce reaction rates with small nucleophiles like methylamine but enhance compatibility with sterically hindered biomolecules (e.g., proteins or peptides). Trifluoromethanesulfonyl chloride, while reactive, is less suited for SuFEx due to its chloride-leaving group preference.

Biological Activity

(3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride is a chemical compound notable for its potential biological activities, particularly in the context of neuropharmacology. It contains a pyrrolidine ring and a methanesulfonyl fluoride group, which contribute to its reactivity and interaction with biological systems. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key features include:

- Pyrrolidine ring : A five-membered nitrogen-containing structure that enhances its interaction with biological targets.

- Methanesulfonyl fluoride group : Known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, which can enhance neurotransmission and potentially improve cognitive functions.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity:

- Neuroprotective Effects : Studies have shown that compounds similar to methanesulfonyl fluoride can enhance cognitive functions and memory retention by selectively targeting brain enzymes without significantly affecting peripheral tissues.

- Acetylcholinesterase Inhibition : Chronic administration of methanesulfonyl fluoride has resulted in a substantial decrease in AChE activity (up to 56%), correlating with improved performance in cognitive tasks among aged rats .

Case Studies

- Cognitive Enhancement in Aged Rats :

-

Retention Improvement :

- Study Design : Young and aged rats were tested for retention capabilities after methanesulfonyl fluoride treatment.

- Findings : Aged rats showed significantly better retention performance compared to their younger counterparts, suggesting age-related cognitive decline could be mitigated by this compound .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and biological activities of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (3-Fluoropyrrolidin-3-yl)MSF | Pyrrolidine + Sulfonyl Fluoride | Inhibits AChE; potential cognitive enhancer |

| Methanesulfonyl Fluoride (MSF) | Sulfonamide group | Potent AChE inhibitor; used in neuropharmacology |

| Pyrrolidine | Five-membered nitrogen ring | Basic structure for various derivatives |

| Sulfamate Derivatives | Sulfur-containing functional groups | Used as herbicides and insecticides |

Q & A

Basic Questions

Q. What are the common synthetic routes for (3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride, and what critical parameters influence yield?

- Methodology : Synthesis typically involves two steps: (1) sulfonation of the pyrrolidine ring using methanesulfonyl chloride under basic conditions (e.g., triethylamine), followed by (2) fluorination at the 3-position. Fluorination can be achieved via nucleophilic substitution using KF or electrophilic fluorinating agents (e.g., Selectfluor®). Key parameters include reaction temperature (0–25°C), solvent polarity (e.g., DMF for fluorination), and exclusion of moisture to prevent hydrolysis .

- Example Protocol :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonation | Methanesulfonyl chloride, EtN, THF, 0°C | 85–90 |

| Fluorination | Selectfluor®, CHCN, 25°C | 60–70 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : NMR confirms fluorine substitution (δ ~ -200 ppm for sulfonyl fluoride; δ ~ -150 ppm for pyrrolidine-F). and NMR resolve ring protons and carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] expected at m/z 212.05).

- IR Spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~750 cm (C-F) confirm functional groups .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Ventilation : Use fume hoods with local exhaust to avoid inhalation of toxic vapors.

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Decontamination : Immediate washing with 5% NaHCO for spills.

- Emergency Measures : Antidotes (e.g., atropine for cholinergic toxicity) must be accessible due to potential acetylcholinesterase inhibition .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s enzyme inhibition kinetics?

- Methodology :

- Assay Design : Use fluorogenic substrates (e.g., acetylthiocholine for cholinesterases) to monitor activity. Pre-incubate the enzyme with varying inhibitor concentrations (0.1–100 µM) to determine IC.

- Kinetic Analysis : Fit data to the Cheng-Prusoff equation for competitive inhibition. Include controls with phenylmethylsulfonyl fluoride (PMSF) as a reference inhibitor .

- Data Interpretation : A lower IC compared to PMSF suggests higher potency. Unexpected results may indicate allosteric binding or off-target effects.

Q. How should researchers address contradictions in reactivity data (e.g., unexpected hydrolysis products)?

- Methodology :

- Stability Studies : Monitor compound integrity in buffers (pH 2–12) via HPLC. Hydrolysis to methanesulfonic acid and fluoropyrrolidine is common under basic conditions.

- Competing Reactions : Use NMR to detect intermediates. For example, trace water in solvents may accelerate hydrolysis, requiring anhydrous conditions .

Q. What role does the fluorine substituent play in modulating biological activity?

- Methodology :

- Comparative Studies : Synthesize analogs without fluorine (e.g., (3-H-pyrrolidin-3-yl)methanesulfonyl fluoride) and compare binding affinities via surface plasmon resonance (SPR).

- Computational Modeling : Density Functional Theory (DFT) calculations reveal fluorine’s electron-withdrawing effects, enhancing electrophilicity of the sulfonyl fluoride group. This increases covalent binding to serine hydrolases .

Q. What strategies ensure compound stability during long-term storage?

- Methodology :

- Storage Conditions : Store at -20°C under argon in amber vials.

- Stability Testing : Periodically analyze purity via GC-MS. Degradation products (e.g., HF) are detectable via ion chromatography .

Q. How does this compound compare to other sulfonyl fluorides in click chemistry applications?

- Methodology :

- Reactivity Screening : Test reaction rates with thiols (e.g., glutathione) and amines under physiological conditions.

- Selectivity Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions. Higher selectivity is observed compared to aryl sulfonyl fluorides due to steric hindrance from the pyrrolidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.